

# Application Notes and Protocols: JH-RE-06 and Cisplatin Combination Therapy

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## Compound of Interest

Compound Name: **JH-RE-06**

Cat. No.: **B15586001**

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## Introduction

**JH-RE-06** is a novel small-molecule inhibitor that targets the REV1-REV7 interface, disrupting mutagenic translesion synthesis (TLS).<sup>[1][2][3]</sup> This mechanism of action makes it a promising candidate for combination therapy with DNA-damaging agents like cisplatin. By inhibiting the REV1/POL $\zeta$ -dependent mutagenic TLS pathway, **JH-RE-06** enhances the cytotoxicity of cisplatin in various cancer cell lines and in vivo models, offering a new strategy to overcome chemoresistance.<sup>[2][4][5]</sup> This document provides detailed application notes and protocols for utilizing **JH-RE-06** in combination with cisplatin.

## Mechanism of Action

**JH-RE-06** functions by preventing the recruitment of the mutagenic DNA polymerase  $\zeta$  (POL $\zeta$ ) to sites of DNA damage.<sup>[1][2]</sup> It achieves this by binding to the C-terminal domain (CTD) of REV1, inducing its dimerization and thereby blocking the interaction between REV1 and the REV7 subunit of POL $\zeta$ .<sup>[2][6]</sup> This disruption of the REV1-REV7 interaction is critical for inhibiting mutagenic TLS, a pathway that allows cancer cells to tolerate DNA damage induced by chemotherapeutics like cisplatin, often at the cost of introducing mutations that can lead to acquired resistance.<sup>[4][5]</sup>

Interestingly, the combination of **JH-RE-06** and cisplatin does not typically lead to an increase in apoptosis. Instead, it has been observed to induce hallmarks of cellular senescence,

including increased expression of p21 and senescence-associated  $\beta$ -galactosidase, followed by cell death.[4][7][8] This suggests a profound alteration in the biological response to cisplatin-induced DNA damage when REV1 is inhibited.

## Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of **JH-RE-06** and cisplatin.

Table 1: In Vitro Efficacy of **JH-RE-06**

Parameter	Value	Reference
IC50 (REV1-REV7 interaction)	0.78 $\mu$ M	[1][6]
Kd (binding to REV1 CTD)	0.42 $\mu$ M	[1][6]

Table 2: In Vitro Combination Therapy Concentrations

Cell Line	JH-RE-06 Concentration	Cisplatin Concentration	Effect	Reference
Rev1 <sup>+/+</sup> MEF	1.5 μM	0.5 μM	Significantly reduced colony forming ability	[2]
Rev1 <sup>-/-</sup> MEF	1.5 μM	0.5 μM	No significant sensitization to cisplatin	[2]
HT1080 (human fibrosarcoma)	1.5 μM	1 μM	Sensitization to cisplatin (abolished by REV1 siRNA knockdown)	[2]
A375 (human melanoma)	1.5 μM	1 μM	Sensitization to cisplatin (abolished by REV1 siRNA knockdown)	[2]

Table 3: In Vivo Xenograft Study Treatment Protocol

Treatment Group	Dosage	Administration Schedule	Reference
Vehicle Control	Saline	Twice-weekly injections for 5 weeks	[2]
Cisplatin alone	Not specified	Twice-weekly injections for 5 weeks	[2]
JH-RE-06 alone	Not specified	Twice-weekly injections for 5 weeks	[2]
JH-RE-06 + Cisplatin	Not specified	Twice-weekly injections for 5 weeks	[2]

# Experimental Protocols

## In Vitro Clonogenic Survival Assay

This protocol is adapted from studies evaluating the synergistic effect of **JH-RE-06** and cisplatin on cancer cell survival.[1][2]

### Materials:

- Cancer cell lines (e.g., HT1080, A375)
- Complete cell culture medium
- 6-well plates
- **JH-RE-06** (stock solution in DMSO)
- Cisplatin (stock solution in saline)
- Phosphate-buffered saline (PBS)
- Fixative solution (50% methanol, 10% glacial acetic acid)
- Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)

### Procedure:

- Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.
- Treat the cells with cisplatin (e.g., 0.5  $\mu$ M) in fresh media for 24 hours.
- Remove the cisplatin-containing media and add fresh media containing **JH-RE-06** (e.g., 1.5  $\mu$ M) for an additional 24 hours.
- Wash the cells with PBS and replace with fresh complete medium.
- Allow the cells to form colonies for 5-7 days.

- Aspirate the media and fix the colonies with the fixative solution for 10 minutes.
- Stain the colonies with the Coomassie Brilliant Blue R-250 solution.
- Count colonies containing at least 40 cells.
- Calculate the surviving fraction for each treatment condition relative to the untreated control.

## In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of **JH-RE-06** and cisplatin combination therapy in a mouse xenograft model.[\[2\]](#)

### Materials:

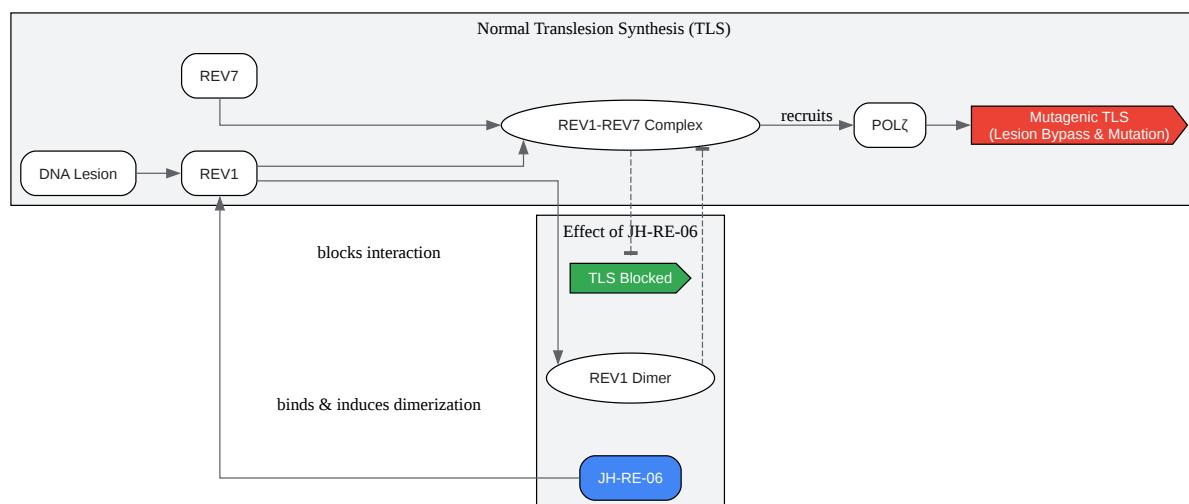
- Immunocompromised mice (e.g., NCRNU-F nude mice)
- Cancer cells (e.g., A375 human melanoma cells)
- Matrigel (optional)
- Saline
- **JH-RE-06**
- Cisplatin
- Calipers for tumor measurement

### Procedure:

- Subcutaneously inject A375 cells into the flanks of the mice.
- Allow tumors to grow to a palpable size (e.g., approximately 100 mm<sup>3</sup>).
- Randomly assign mice into four treatment groups: saline (vehicle), cisplatin alone, **JH-RE-06** alone, and the combination of **JH-RE-06** and cisplatin.
- Administer the respective treatments via intraperitoneal injection twice weekly for 5 weeks.

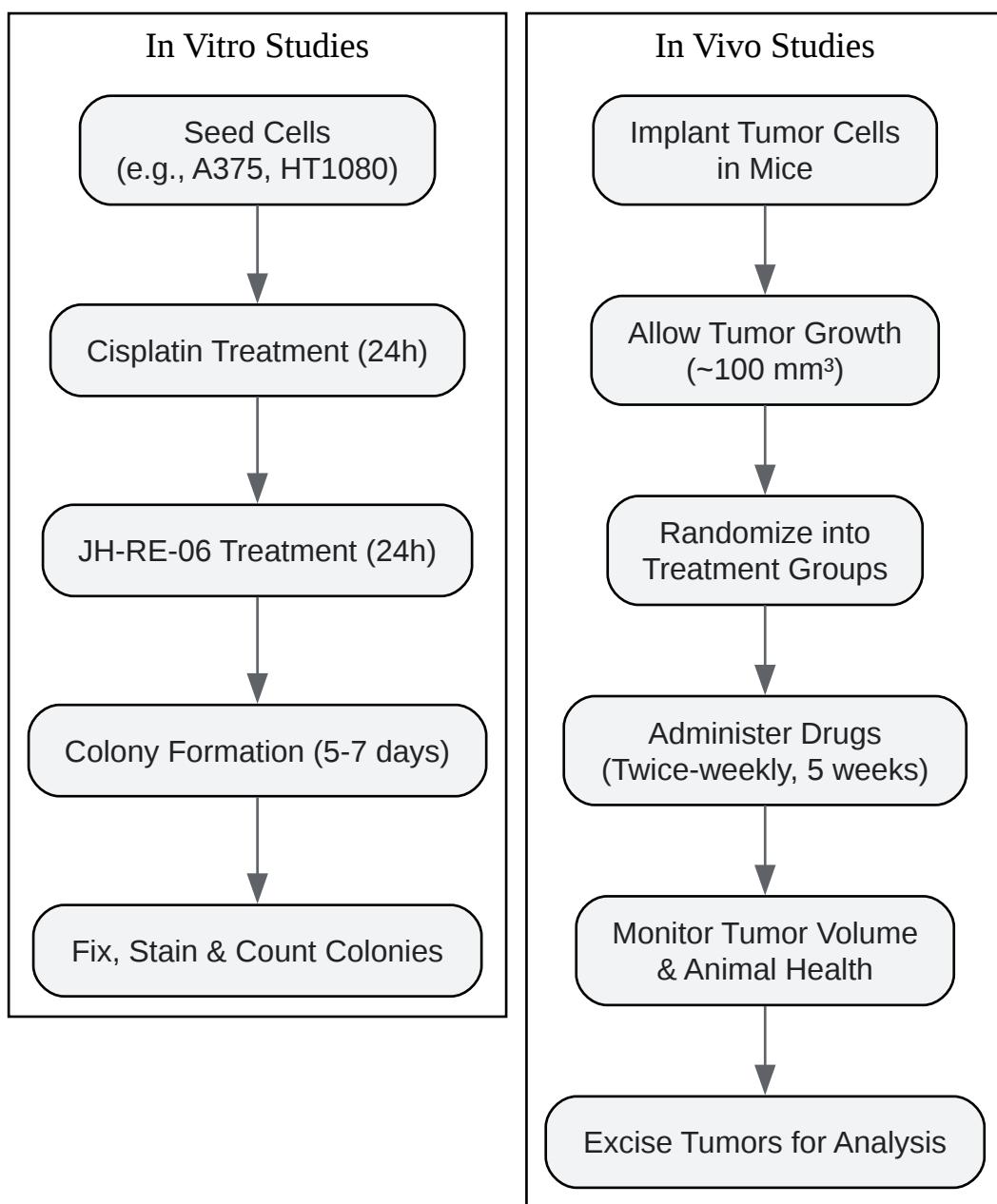
- Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

## Visualizations

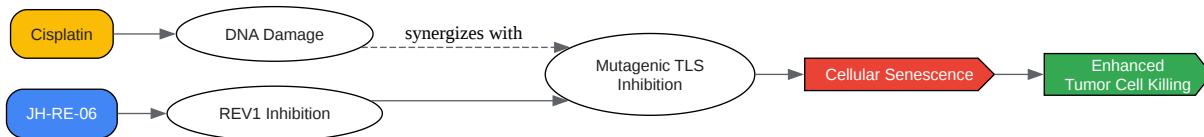


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Caption: Mechanism of **JH-RE-06** Action.

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Caption: In Vitro and In Vivo Experimental Workflow.



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Caption: Synergistic Logic of Combination Therapy.

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